An In-depth Technical Guide to 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in drug discovery and development.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are known to form the core of numerous pharmaceuticals.[2][3] The title compound is characterized by a cyclopentyl group at the N1 position of the pyrazole ring and an acetyl group at the C4 position. This specific substitution pattern is anticipated to modulate its physicochemical properties and biological activity.
While a dedicated CAS number for 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one could not be located in publicly accessible databases at the time of this writing, its molecular identity is well-defined.
Table 1: Molecular Identifiers and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C10H14N2O | PubChemLite[4] |
| Molecular Weight | 178.23 g/mol | ChemScene[5] |
| InChI | InChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3 | PubChemLite[4] |
| InChIKey | RCUISZZKUWQPJX-UHFFFAOYSA-N | PubChemLite[4] |
| SMILES | CC(=O)C1=CN(N=C1)C2CCCC2 | PubChemLite[4] |
| Predicted XlogP | 1.1 | PubChemLite[4] |
| Predicted CCS ([M+H]+) | 140.0 Ų | PubChemLite[4] |
Synthesis of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one
The synthesis of 4-acyl-1-substituted-pyrazoles is a well-established area of organic chemistry. The most logical and widely applicable approach for the title compound is a variation of the Knorr pyrazole synthesis, followed by a Friedel-Crafts acylation or a similar C-acylation method.[1][6]
Synthetic Strategy: A Two-Step Approach
A robust synthetic route involves the initial synthesis of the 1-cyclopentyl-1H-pyrazole core, followed by acylation at the C4 position. This strategy offers high regioselectivity and is amenable to scale-up.
Caption: A proposed two-step synthetic workflow for 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Cyclopentyl-1H-pyrazole
This protocol is adapted from established procedures for the synthesis of N-substituted pyrazoles.[7]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentylhydrazine (1.0 eq) in ethanol.
-
Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.05 eq) and a catalytic amount of a strong acid (e.g., concentrated HCl).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acylation of 1-Cyclopentyl-1H-pyrazole
This protocol is a standard Friedel-Crafts acylation adapted for a pyrazole substrate.[8]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl3) (2.5 eq) in a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS2).
-
Addition of Acylating Agent: Cool the suspension to 0 °C and slowly add acetic anhydride or acetyl chloride (1.2 eq).
-
Addition of Substrate: Add a solution of 1-cyclopentyl-1H-pyrazole (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by pouring it onto crushed ice and water.
-
Extraction and Purification: Extract the mixture with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography or recrystallization.
Spectroscopic Characterization
The structural elucidation of the synthesized 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one would rely on a combination of spectroscopic techniques.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrazole ring, the cyclopentyl group, and the acetyl methyl group. The pyrazole protons at positions 3 and 5 should appear as singlets in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will provide signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the pyrazole ring, and the carbons of the cyclopentyl group.[11]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Acetyl CH₃ | ~2.5 | ~27 |
| Cyclopentyl CH | ~4.8 | ~60 |
| Cyclopentyl CH₂ | ~1.6-2.1 | ~25, ~33 |
| Pyrazole C3-H | ~7.8 | ~140 |
| Pyrazole C5-H | ~8.0 | ~130 |
| Pyrazole C4 | - | ~120 |
| Carbonyl C=O | - | ~190 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[10] The fragmentation pattern in the mass spectrum can also offer structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9] A strong absorption band around 1660-1680 cm⁻¹ is expected for the carbonyl (C=O) stretching of the ketone.
Potential Biological Activities and Therapeutic Applications
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities.
Caption: Diverse biological activities associated with the pyrazole scaffold.
Anti-inflammatory and Analgesic Potential
Many pyrazole derivatives are known to exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one make it a candidate for investigation as a novel anti-inflammatory agent.
Antimicrobial Activity
The pyrazole scaffold is also present in numerous compounds with significant antibacterial and antifungal activities.[2][3] The title compound could be screened against a panel of pathogenic microbes to assess its potential as a new antimicrobial agent.
Kinase Inhibition and Anticancer Applications
A significant number of modern anticancer drugs are kinase inhibitors that feature a pyrazole core. The cyclopentyl and acetyl groups of the title compound could potentially interact with the active sites of various kinases, suggesting its potential as a starting point for the development of new anticancer therapeutics.
Conclusion
1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one is a molecule with considerable potential in the field of medicinal chemistry. While its CAS number is not currently indexed in major public databases, this guide provides a clear and actionable framework for its synthesis and characterization. The established biological significance of the pyrazole scaffold strongly suggests that this compound and its future derivatives are worthy of further investigation for a range of therapeutic applications. The protocols and insights presented herein are intended to empower researchers to explore the full potential of this promising heterocyclic compound.
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